Oxacyclopentadecan-2-one

描述

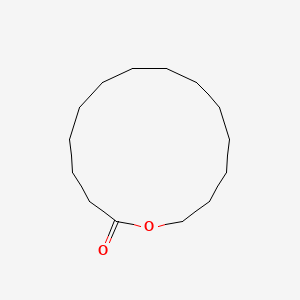

Structure

2D Structure

3D Structure

属性

CAS 编号 |

3537-83-5 |

|---|---|

分子式 |

C14H26O2 |

分子量 |

226.35 g/mol |

IUPAC 名称 |

oxacyclopentadecan-2-one |

InChI |

InChI=1S/C14H26O2/c15-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16-14/h1-13H2 |

InChI 键 |

LFSYLMRHJKGLDV-UHFFFAOYSA-N |

规范 SMILES |

C1CCCCCCC(=O)OCCCCCC1 |

产品来源 |

United States |

Advanced Methodologies for Characterization and Detection of Oxacyclopentadecan 2 One

Spectroscopic Techniques in Elucidating Molecular Structure

Spectroscopy is fundamental in determining the structural features of Oxacyclopentadecan-2-one. By interacting with electromagnetic radiation, the molecule reveals a distinct fingerprint corresponding to its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. In ¹³C NMR, the distinct chemical environment of each carbon atom in this compound results in a unique resonance signal, providing a map of the carbon skeleton.

The ¹³C NMR spectrum of this compound exhibits characteristic signals that confirm its 14-carbon lactone structure. The carbonyl carbon (C=O) of the ester group is typically observed significantly downfield, a result of its deshielded electronic environment. The carbon atom bonded to the ester oxygen (C-O) also shows a characteristic shift. The remaining methylene (B1212753) (-CH₂) carbons of the long aliphatic chain produce a cluster of signals in the upfield region of the spectrum. Isotope labeling studies using ¹³C tracers can be analyzed by NMR to probe metabolic pathways and fluxes in biological systems wustl.edu.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom No. | Chemical Shift (ppm) |

|---|---|

| 2 | 174.5 |

| 15 | 63.8 |

| 3 | 34.5 |

| 14 | 28.9 |

| 4 | 26.8 |

| 5 | 26.5 |

| 6 | 26.3 |

| 7 | 26.1 |

| 8 | 25.9 |

| 9 | 25.7 |

| 10 | 25.5 |

| 11 | 25.3 |

| 12 | 25.1 |

| 13 | 24.9 |

Note: Data is based on predicted values and may vary slightly from experimental results.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This provides valuable information about the functional groups present. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) within the lactone ring. This peak is a definitive indicator of the ester functional group. Additional bands corresponding to C-H stretching and bending vibrations from the methylene groups of the alkyl chain are also observed. Fourier-Transform Infrared (FTIR) spectroscopy, a modern application of this technique, allows for high-resolution analysis and is suitable for quantitative measurements nih.gov.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1735 | C=O Stretch | Ester (Lactone) |

| ~2925, ~2855 | C-H Stretch | Alkane (CH₂) |

Chromatographic and Mass Spectrometric Approaches for Identification and Quantification

Chromatographic techniques are employed to separate this compound from other components in a mixture. When coupled with mass spectrometry, these methods provide exceptional sensitivity and specificity for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase in a capillary column mdpi.com. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum displays the molecular ion (M⁺) peak and a series of fragment ions. This fragmentation pattern is highly reproducible and serves as a chemical fingerprint for identification by comparison with spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST) nist.govnist.gov. GC-MS is widely used in the analysis of fragrances and flavors, where macrocyclic lactones are common constituents. The combination of Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS provides a powerful tool for analyzing volatile compounds in complex samples nih.gov.

Table 3: Major Mass Fragments of this compound from Electron Ionization GC-MS

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |

|---|---|---|

| 226 | Low | Molecular Ion [M]⁺ |

| 98 | High | C₇H₁₄⁺ |

| 84 | High | C₆H₁₂⁺ |

| 69 | High | C₅H₉⁺ |

| 55 | Very High | C₄H₇⁺ |

| 41 | Very High | C₃H₅⁺ |

Source: Based on data from the NIST Mass Spectrometry Data Center nist.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry nih.gov. It is particularly useful for compounds that are not sufficiently volatile for GC analysis, although it is also applicable to this compound. In a typical reversed-phase LC setup, the compound is separated on a C18 column mdpi.com.

After separation, the analyte is ionized using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods typically generate protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺), which are less prone to fragmentation than in GC-MS. This makes LC-MS ideal for accurately determining the molecular weight of the compound. The sensitivity of LC-MS can be enhanced by using lower flow rates, such as those in nanoLC systems uab.edu.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, enabling the determination of a compound's elemental formula with high confidence. This is a significant advantage when analyzing complex matrices where multiple compounds may have the same nominal mass but different elemental compositions. Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers can achieve mass resolutions high enough to distinguish between such isobaric species uab.edunih.gov.

For this compound (C₁₄H₂₆O₂), HRMS can measure its mass with an error of less than 5 parts per million (ppm). This level of accuracy is crucial for definitively identifying the compound in complex biological or environmental samples, distinguishing it from potential interferences and confirming its elemental composition without ambiguity.

Table 4: Nominal Mass vs. Exact Mass for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₂₆O₂ |

| Nominal Mass | 226 Da |

| Monoisotopic (Exact) Mass | 226.1933 Da |

Note: HRMS measures the monoisotopic mass, which is calculated using the mass of the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Targeted Analysis

Tandem mass spectrometry, also known as MS/MS, is a powerful analytical technique utilized for the structural elucidation and quantification of specific compounds, including this compound. nih.gov This method involves two stages of mass analysis. In the first stage (MS1), the precursor ion, which is the ionized molecule of interest, is selected. For this compound (C₁₄H₂₆O₂), the precursor ion would correspond to its molecular weight of 226.3550 g/mol . nist.gov

This selected precursor ion is then subjected to fragmentation in a collision cell, a process often involving collision-induced dissociation (CID) where the ion collides with an inert gas. goodlettlab.org The resulting fragment ions, known as product ions, are then analyzed in the second stage of mass spectrometry (MS2). wikipedia.orgnih.gov This fragmentation pattern is unique to the molecule's structure and can be used as a highly specific fingerprint for identification. The process allows for the differentiation of compounds with similar mass-to-charge ratios, enhancing the certainty of identification. wikipedia.org

The targeted analysis of this compound by MS/MS focuses on monitoring specific transitions from the precursor ion to one or more of its characteristic product ions. This approach, known as multiple reaction monitoring (MRM), provides high sensitivity and selectivity, making it ideal for quantifying the compound in complex matrices.

Table 1: Key Parameters in Tandem MS (MS/MS) for this compound

| Parameter | Description | Value/Setting for this compound |

|---|---|---|

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact ionized molecule selected in MS1. | 227.1903 [M+H]⁺ (Positive Ion Mode) |

| Ionization Mode | Method used to ionize the molecule. Electrospray ionization (ESI) is common. | Positive Electrospray Ionization (ESI+) |

| Collision Energy | The energy applied in the collision cell to induce fragmentation. This is optimized for each specific precursor-product ion transition. | Compound-specific (e.g., 10-30 eV) |

| Product Ions (m/z) | The mass-to-charge ratios of the fragments generated from the precursor ion. | Hypothetical fragments: e.g., 209.1798 [M+H-H₂O]⁺, 181.1849 [M+H-H₂O-CO]⁺ |

| Detection Mode | The specific precursor-to-product ion transition(s) monitored for quantification. | Multiple Reaction Monitoring (MRM) |

Advanced Analytical Strategies

Targeted Analysis Protocols for Known Analytes

Targeted analysis is the gold standard for accurately quantifying known analytes like this compound in various samples. nih.gov This strategy relies on the high selectivity and sensitivity of techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The protocol is developed with prior knowledge of the target compound, including its retention time and specific MS/MS transitions.

A typical workflow involves sample preparation to extract the analyte, followed by separation using liquid chromatography. protocols.io The separated compounds are then introduced into the mass spectrometer, which is set to monitor only the specific precursor and product ions of this compound. protocols.io This targeted approach minimizes matrix interference and allows for very low detection limits. researchgate.net

Table 2: Example of a Targeted LC-MS/MS Protocol for this compound

| Step | Description | Typical Parameters |

|---|---|---|

| Sample Preparation | Extraction of the analyte from the sample matrix (e.g., liquid-liquid extraction or solid-phase extraction). | Extraction with acetonitrile, followed by cleanup. ehu.es |

| LC Separation | Chromatographic separation of the analyte from other components in the extract. | C18 reverse-phase column; Gradient elution with water and acetonitrile (both with 0.1% formic acid). protocols.io |

| MS Detection | Mass spectrometric detection using a triple quadrupole instrument operating in MRM mode. | ESI+; Monitoring transitions like m/z 227.19 -> 209.18 and 227.19 -> 181.18. |

| Quantification | Calculation of the analyte concentration based on a calibration curve generated from standards. | External calibration with a series of known concentrations of this compound standard. |

Suspect Screening for Anticipated Compounds

Suspect screening analysis is an approach used to detect compounds that are expected or suspected to be present in a sample. nih.govnih.gov Unlike targeted analysis, this method does not require analytical standards for every compound at the time of analysis. Instead, it relies on a predefined list of suspected compounds, which would include this compound and other related macrocyclic lactones. researchgate.net

This technique typically employs high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments. jhu.edu The HRMS acquires full-scan mass spectra, and the resulting data is then searched for the exact masses of the compounds on the suspect list. nih.gov If a feature matching the exact mass is found, its isotopic pattern and, if available, fragmentation spectrum can be compared to theoretical data or library spectra to increase confidence in the identification. ehu.es

Table 3: Workflow for Suspect Screening of this compound

| Step | Description | Key Parameters |

|---|---|---|

| Suspect List Creation | A list of potential compounds, including this compound, is compiled. | Name, Formula (C₁₄H₂₆O₂), Exact Mass (226.1933). |

| Data Acquisition | LC-HRMS analysis is performed to acquire high-resolution full-scan data. | Mass resolution > 10,000; Data-dependent MS/MS acquisition. |

| Data Processing | Software screens the data for the exact mass of the suspect compound. | Mass tolerance < 5 ppm. |

| Identification | Confirmation of the suspected compound by comparing retention time (if standard is available), isotopic pattern, and MS/MS fragmentation spectra with a library. ehu.es | Match score against spectral library. |

Non-Targeted Analysis (NTA) for Comprehensive Profiling

Non-targeted analysis (NTA) is a comprehensive approach that aims to detect and identify all measurable chemical entities in a sample, including those that are completely unknown or unexpected. epa.govswri.org This strategy is particularly useful for discovery-oriented research, where the goal is to obtain a broad chemical profile of a sample. epa.gov

Similar to suspect screening, NTA utilizes LC-HRMS to generate a complex dataset containing thousands of chemical signals. swri.org The major challenge in NTA lies in the data processing and compound identification, as many detected signals may not be present in existing mass spectral libraries. swri.org Identifying a compound like this compound through NTA would involve detecting its mass feature, proposing a molecular formula based on its accurate mass and isotopic pattern, and then using fragmentation data and other analytical clues to elucidate its structure. While powerful, NTA results often have a higher degree of uncertainty compared to targeted methods. epa.gov

Table 4: Comparison of Advanced Analytical Strategies

| Strategy | Objective | Instrumentation | Prior Knowledge Required | Confidence in Identification |

|---|---|---|---|---|

| Targeted Analysis | Quantification of specific, known compounds. | Triple Quadrupole MS (QQQ) | High (analyte standard needed). | Very High |

| Suspect Screening | Detection of anticipated compounds from a list. | High-Resolution MS (HRMS) | Moderate (compound list, but no standard needed for initial detection). | Moderate to High |

| Non-Targeted Analysis (NTA) | Comprehensive profiling of all detectable compounds. | High-Resolution MS (HRMS) | Low (no a priori list of analytes). | Low to High (depends on available data for identification) |

Integration of Multi-Omics Data (e.g., Metabolomics)

The detection and quantification of this compound can be placed into a broader biological context through the integration of metabolomics data with other "omics" datasets, such as transcriptomics (gene expression) and proteomics (protein expression). nih.govmdpi.com This multi-omics approach provides a more holistic view of a biological system, allowing researchers to link the presence or altered levels of a metabolite to changes in gene and protein activity. maastrichtuniversity.nl

For instance, if an increase in this compound is observed in a biological system, integrating this finding with transcriptomic data might reveal the upregulation of genes encoding enzymes involved in its biosynthetic pathway. mdpi.com This integration helps to build a more complete picture of the metabolic pathways and regulatory networks in which the compound is involved. maastrichtuniversity.nl Computational and statistical methods are essential for analyzing and visualizing these complex, multi-layered datasets. nih.gov

Table 5: Illustrative Multi-Omics Integration Strategy

| Omics Layer | Data Generated | Potential Insight Regarding this compound |

|---|---|---|

| Metabolomics | Quantification of this compound and other metabolites. | Identifies changes in the abundance of the compound under different conditions. |

| Transcriptomics | Measurement of gene expression levels (mRNA). | Identifies genes potentially involved in the synthesis or degradation of this compound. mdpi.com |

| Proteomics | Quantification of protein levels. | Confirms that changes in gene expression translate to changes in the abundance of relevant enzymes. |

| Integrated Analysis | Correlation and pathway analysis of the combined datasets. | Elucidates the regulatory mechanisms and functional role of this compound within the biological system. nih.gov |

Chemical Synthesis and Biosynthesis Pathways of Oxacyclopentadecan 2 One

De Novo Chemical Synthesis Methodologies

The chemical synthesis of macrocyclic lactones like Oxacyclopentadecan-2-one is primarily challenged by the entropic unfavorability of forming large rings from linear precursors. Chemists have developed numerous strategies to overcome this hurdle, focusing on efficient ring-closing reactions, stereochemical control, and the development of novel synthetic transformations.

The formation of the macrocyclic lactone ring is the key step in the synthesis of this compound. The primary challenge is to favor the intramolecular cyclization of the linear hydroxy acid precursor over competing intermolecular polymerization.

Several powerful strategies have been developed to address this:

Macrolactonization: This is the most direct method, involving the intramolecular esterification of a linear ω-hydroxycarboxylic acid (in this case, 14-hydroxytetradecanoic acid). tutorchase.com To promote the desired intramolecular reaction, these reactions are typically performed under high-dilution conditions, which kinetically favors the formation of the monomeric cyclic product. Various reagents, such as the Yamaguchi, Shiina, or Mitsunobu conditions, have been developed to activate the carboxylic acid and facilitate ring closure under mild conditions.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of large rings. In this approach, a linear precursor containing terminal alkene groups at both ends is cyclized using a ruthenium-based catalyst, such as the Grubbs catalyst. The reaction is highly efficient and tolerant of various functional groups.

Ring Expansion Strategies: These methods avoid the direct end-to-end cyclization of a long linear chain. Instead, a smaller, more easily formed ring is expanded. One such method involves the Successive Ring Expansion (SuRE) of lactams, which can be used to prepare a wide array of functionalized lactone-containing macrocycles. Another approach is the fragmentation and ring expansion of oxabicycloalkenones to form macrocyclic acetylenic lactones, which can then be reduced to the saturated lactone.

| Strategy | General Principle | Key Advantage | Common Challenge |

|---|---|---|---|

| High-Dilution Macrolactonization | Intramolecular esterification of a linear ω-hydroxy acid. | Direct and conceptually simple. | Requires large solvent volumes; risk of oligomerization. |

| Ring-Closing Metathesis (RCM) | Catalytic cyclization of a diene precursor. | High functional group tolerance and efficiency. | Requires specific catalysts and functionalized precursors. |

| Successive Ring Expansion (SuRE) | Iterative insertion of fragments into a smaller cyclic precursor. | Avoids high-dilution conditions; modular approach. | Multi-step process to build up the desired ring size. |

When substituents are present on the carbon backbone of this compound, controlling the stereochemistry becomes critical, as different stereoisomers can have distinct properties. Optically active lactones are highly valuable as building blocks in the synthesis of natural therapeutic compounds. mdpi.com Stereoselective synthesis aims to produce a single desired stereoisomer.

Key approaches include:

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. For example, the synthesis of bioactive decanolides has been achieved using chiral templates like L-ribose and L-malic acid. mdpi.com The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chemical compound that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. Oxazolidinones are versatile chiral auxiliaries that can be used to control stereochemistry in reactions like aldol (B89426) additions, which can be used to build up the carbon backbone of the lactone precursor with high diastereoselectivity. mdpi.comsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This includes catalytic hydrogenations, epoxidations, or cycloadditions that can create stereocenters with high selectivity. nih.gov

Enzymatic and Desymmetrization Reactions: Enzymes, particularly lipases, can be used for the kinetic resolution of racemic mixtures, selectively reacting with one enantiomer and leaving the other untouched. A stereoselective synthesis of (12R)-(-)-12-methyl-9-oxa-14-tetradecanolide was achieved where the key step was the desymmetrization of a prochiral anhydride (B1165640) using a chiral alcohol, establishing the stereocenter early in the synthesis. researchgate.net

Research continues to yield new and more efficient routes to macrocyclic lactones. These routes often focus on reducing step counts, using more readily available starting materials, and developing new chemical reactions for lactonization.

One novel process for the production of a substituted derivative, 12-methyl-14-tetradecanolide, begins with γ-butyrolactone and a dicarboxylic acid ester. google.com The key steps involve:

Condensation: A Claisen or Dieckmann condensation reaction forms a 2-(ω-alkoxycarbonylalkanoyl)-4-butanolide intermediate.

Alkylation: The intermediate is methylated.

Hydrolysis and Decarbonation: The butanolide ring is opened, and a carbonyl group is removed.

Reduction: The remaining ketone group on the chain is reduced to a methylene (B1212753) group.

Cyclization: The resulting ω-hydroxycarboxylic acid is cyclized via an intramolecular ester interchange reaction to yield the final macrocyclic lactone. google.com

Another innovative approach to lactonization involves the transformation of homopropargyl alcohols. This method relies on the terminal borylation of the alkyne moiety followed by oxidation with an agent like m-CPBA. This sequence generates a ketene (B1206846) intermediate, which is then trapped intramolecularly by a hydroxyl group to form the lactone ring. mdpi.com

Elucidation of Biosynthetic Pathways

In nature, complex molecules like this compound are constructed with high precision by enzymatic machinery. The biosynthesis of such macrocyclic lactones is often linked to primary metabolic pathways like fatty acid synthesis and the secondary metabolic pathways of polyketide synthesis.

Polyketide synthases (PKSs) are multi-enzyme complexes that build complex natural products from simple acyl-CoA precursors in a manner analogous to fatty acid synthesis. nih.gov Type I and Type II PKSs are responsible for producing a vast array of secondary metabolites. The synthesis of a C14 backbone for this compound can be readily envisioned via a PKS pathway.

The process would involve the following key components and steps:

Acyl Carrier Protein (ACP): The growing polyketide chain is tethered to the ACP domain throughout the synthesis.

Starter and Extender Units: The synthesis would begin with a starter unit, typically Acetyl-CoA. The chain would then be elongated through the sequential addition of six extender units, most commonly Malonyl-CoA.

Ketosynthase (KS) Domain: This domain catalyzes the Claisen condensation reaction that adds each extender unit, elongating the carbon chain by two carbons at a time. In Type II PKS systems, the KS forms a heterodimer with a Chain Length Factor (CLF) partner, which helps regulate the final chain length. nih.gov

Tailoring Domains: After each condensation, the β-keto group can be optionally modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. For a fully saturated backbone like that of this compound, each two-carbon addition would be followed by the full reductive cycle (KR, DH, and ER activities).

Thioesterase (TE) Domain: Once the full-length 14-carbon chain is assembled, a terminal thioesterase domain hydrolyzes the chain from the ACP. This TE domain also catalyzes the intramolecular cyclization (lactonization) with the terminal hydroxyl group (formed from the reduction of the initial starter unit's carbonyl group) to release the final product, this compound.

| Step | Enzyme Domain | Function | Resulting Intermediate |

|---|---|---|---|

| Loading | Acyltransferase (AT) | Loads Acetyl-CoA starter unit onto ACP. | C2 chain on ACP |

| Elongation (6 cycles) | KS, AT, KR, DH, ER | Adds a Malonyl-CoA unit and fully reduces the β-keto group. | C4 → C6 → C8 → C10 → C12 → C14 chain on ACP |

| Release & Cyclization | Thioesterase (TE) | Hydrolyzes the C14 chain and catalyzes intramolecular esterification. | This compound (15-membered ring) |

An alternative and closely related biosynthetic route involves the modification of a pre-formed fatty acid. The direct precursor to this compound is 14-hydroxytetradecanoic acid, which is classified as an omega-hydroxy long-chain fatty acid. nih.gov This compound has been identified in natural sources such as Pinus radiata. nih.gov

This suggests a pathway originating from primary fatty acid metabolism:

Fatty Acid Synthesis: The standard fatty acid synthase (FAS) machinery synthesizes the C14 saturated fatty acid, tetradecanoic acid (commonly known as myristic acid), from Acetyl-CoA and Malonyl-CoA precursors.

Omega-Hydroxylation: A specific hydroxylase enzyme, likely a cytochrome P450 monooxygenase, catalyzes the regioselective hydroxylation of tetradecanoic acid at its terminal (omega) carbon atom (C-14). This reaction introduces the necessary hydroxyl group to form 14-hydroxytetradecanoic acid.

Lactonization: In a final step, an enzyme catalyzes the intramolecular esterification between the carboxyl group at C-1 and the newly installed hydroxyl group at C-14, closing the 15-membered ring to form this compound. This process is exemplified in nature by the formation of other macrocyclic lactones, such as sophorosides derived from 17-hydroxyoctadecanoic acid. cdnsciencepub.com

Genetic and Enzymatic Regulation of Biosynthesis

The biosynthesis of the 15-carbon backbone of this compound is believed to originate from either fatty acid synthase (FAS) or polyketide synthase (PKS) pathways, which are responsible for building the acyl chain from simple precursors like acetyl-CoA and malonyl-CoA. The subsequent terminal (ω-) hydroxylation and cyclization are key steps governed by specific enzymes. The genetic regulation of these pathways is typically orchestrated at the level of biosynthetic gene clusters (BGCs).

Enzymatic Control: The primary enzyme families implicated in the biosynthesis are:

Polyketide Synthases (PKSs) or Fatty Acid Synthases (FASs): These large, multifunctional enzymes catalyze the iterative condensation of acyl-CoA units to build the 15-carbon chain. Type I PKSs, common in fungi and bacteria, are large modular proteins where different domains carry out successive steps of chain elongation and modification. nih.govresearchgate.net The final chain length is precisely controlled by the PKS architecture. nih.gov

Cytochrome P450 Monooxygenases (CYPs): The critical step of introducing a hydroxyl group at the terminal (ω) carbon of the C15 fatty acid is often catalyzed by a CYP enzyme. nih.gov These heme-thiolate proteins are a vast superfamily of enzymes that catalyze a wide range of oxidative reactions. Specifically, CYP ω-hydroxylases are responsible for the terminal hydroxylation of medium- and long-chain fatty acids. nih.gov

Thioesterases (TEs) or Acyl-CoA Thioester Hydrolases: These enzymes are typically the final domain in FAS or PKS complexes and are responsible for releasing the completed fatty acid chain from the synthase machinery.

Lactonizing Enzymes/Spontaneous Cyclization: The final ring-closure to form the lactone from 15-hydroxypentadecanoic acid can occur spontaneously under favorable conditions or may be catalyzed by specific enzymes like lipases or esterases, which facilitate the intramolecular esterification. sigmaaldrich.com

Genetic Regulation: The genes encoding these biosynthetic enzymes are often physically clustered together on the chromosome, forming a Biosynthetic Gene Cluster (BGC). This co-localization facilitates the coordinated regulation of the entire pathway. researchgate.netsemanticscholar.org

Cluster-Situated Regulators: BGCs frequently contain one or more genes for regulatory proteins, such as transcription factors, that control the expression of the other genes within the cluster. semanticscholar.org These regulators can respond to various internal and external signals, including developmental stage, nutrient availability, or environmental stress, ensuring that the secondary metabolite is produced at the appropriate time.

Global Regulators: In addition to pathway-specific regulators, the expression of BGCs can be controlled by global regulatory networks that govern broader aspects of the organism's physiology, such as primary metabolism and morphological differentiation. semanticscholar.org

Transcriptional Coactivators: Recent research has identified new families of transcriptional coactivators that interact with key regulatory proteins to enhance the expression of biosynthetic genes, adding another layer of control. semanticscholar.org

The regulation ensures a tightly controlled production of the precursor molecule, preventing wasteful expenditure of cellular resources while enabling production in response to specific triggers.

| Enzyme Family | Function | Typical Biological Source | Reference |

|---|---|---|---|

| Polyketide Synthase (PKS) Type I | Iterative synthesis of the C15 carbon backbone from acyl-CoA precursors. | Fungi, Bacteria | nih.govresearchgate.net |

| Fatty Acid Synthase (FAS) | Synthesis of the C15 fatty acid backbone. | Plants, Animals, Bacteria, Fungi | nih.gov |

| Cytochrome P450 ω-hydroxylase | Terminal hydroxylation of the C15 fatty acid to form 15-hydroxypentadecanoic acid. | Plants, Bacteria, Animals | nih.gov |

| Thioesterase (TE) | Releases the completed C15 acyl chain from the PKS/FAS complex. | Fungi, Bacteria, Plants | nih.gov |

| Lipase / Esterase | Catalyzes the intramolecular esterification (lactonization) of the hydroxy acid precursor. | Fungi, Bacteria, Plants | sigmaaldrich.com |

Metabolic Engineering for Enhanced Production

The industrial production of this compound relies predominantly on chemical synthesis. However, there is growing interest in developing sustainable biotechnological routes through metabolic engineering. This involves genetically modifying microbial hosts, such as the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica or the bacterium Escherichia coli, to function as efficient cell factories. mdpi.comglbrc.org The core strategy is to engineer the host to produce and accumulate high levels of the precursor, 15-hydroxypentadecanoic acid, which can then be cyclized.

Key metabolic engineering strategies include:

Enhancing Precursor Supply: The biosynthesis of the C15 backbone requires a substantial flux of acetyl-CoA (the primary building block) and NADPH (the reducing equivalent). Engineering strategies focus on upregulating the pathways that produce these key precursors. For example, in yeast, engineering the pyruvate (B1213749) dehydrogenase complex or pathways for acetate (B1210297) assimilation can boost the cytosolic pool of acetyl-CoA available for fatty acid synthesis. mdpi.comresearchgate.net

Expression of Heterologous Pathway Genes: Host organisms may not naturally produce C15 fatty acids or possess the required ω-hydroxylase activity. Therefore, genes from other organisms are introduced and expressed. This includes expressing a plant or bacterial Cytochrome P450 ω-hydroxylase capable of specifically targeting the terminal carbon of a 15-carbon fatty acid. nih.gov The successful expression of membrane-bound P450s in microbial hosts often requires co-expression of a compatible P450 reductase (CPR) partner protein.

Elimination of Competing Pathways: To direct the metabolic flux towards the desired product, competing pathways that drain the precursors are downregulated or deleted. This can include knocking out genes involved in the β-oxidation of fatty acids, which would otherwise degrade the C15 intermediate, or pathways that lead to the formation of storage lipids or other secondary metabolites.

Optimization of Enzyme Expression and Fermentation: Achieving high yields requires fine-tuning the expression levels of the biosynthetic genes, often by using strong, inducible promoters. bioengineer.org Furthermore, optimizing fermentation conditions (e.g., media composition, pH, aeration) is crucial for maximizing the productivity of the engineered strain. nih.gov

| Strategy | Target | Objective | Example Host Organism | Reference |

|---|---|---|---|---|

| Precursor Supply Enhancement | Pathways for acetyl-CoA and NADPH synthesis. | Increase the availability of building blocks and reducing power for fatty acid synthesis. | Saccharomyces cerevisiae, Yarrowia lipolytica | mdpi.comresearchgate.net |

| Heterologous Gene Expression | Cytochrome P450 ω-hydroxylase and its reductase partner. | Introduce the ability to perform terminal hydroxylation of the C15 fatty acid. | Escherichia coli, Saccharomyces cerevisiae | nih.govresearchgate.net |

| Pathway Downregulation | Genes for β-oxidation and competing secondary metabolite pathways. | Prevent degradation of the product precursor and redirect metabolic flux. | Yarrowia lipolytica | researchgate.net |

| Process Optimization | Gene promoters, fermentation media, and physical parameters. | Maximize the overall titer, rate, and yield of the desired product. | Komagataella phaffii, Saccharomyces cerevisiae | bioengineer.orgnih.gov |

Comparative Biosynthesis Across Biological Taxa

This compound and its precursor, 15-hydroxypentadecanoic acid, are found in various organisms, including plants, fungi, and bacteria, suggesting that different evolutionary pathways have been developed to produce these molecules. medchemexpress.comnih.gov

Plants: In plants, particularly in species like Angelica archangelica and Angelica sinensis, this compound is a component of the essential oil. nih.gov The biosynthesis of its precursor, 15-hydroxypentadecanoic acid, is closely linked to the synthesis of cutin and suberin, which are protective biopolymers composed of hydroxy fatty acids. The pathway typically begins with the synthesis of a C16 or C18 fatty acid by the plastidial Fatty Acid Synthase (FAS) complex. This fatty acid is then exported to the cytoplasm and hydroxylated at the terminal (ω) position by a Cytochrome P450 monooxygenase from the CYP4 family. nih.gov While C16 and C18 are the most common cutin monomers, the presence of C15 compounds suggests that pathways for producing odd-chain fatty acids and their subsequent hydroxylation also exist.

Fungi and Bacteria: In microorganisms, macrocyclic lactones are often synthesized as secondary metabolites via Polyketide Synthase (PKS) pathways. nih.govsci-hub.se These pathways are mechanistically similar to fatty acid synthesis but exhibit greater versatility, allowing for the incorporation of different starter and extender units and varying degrees of reduction, leading to a vast diversity of chemical structures. nih.govpnas.org Fungal PKSs, for instance, are known to produce a wide array of macrolactones, some of which are induced during co-cultivation with other fungi. acs.org A PKS-based route to a C15 backbone would involve the controlled condensation of one starter unit (e.g., acetyl-CoA) and seven extender units (e.g., malonyl-CoA), followed by tailoring reactions including hydroxylation and cyclization to yield the final product.

The divergence in pathways—relying on the well-established FAS system for structural components in plants versus the highly adaptable PKS system for specialized metabolites in microbes—highlights the different evolutionary pressures and metabolic contexts in which these compounds are produced across taxa.

| Feature | Plants (e.g., Angelica sp.) | Fungi / Bacteria |

|---|---|---|

| Primary Pathway | Fatty Acid Synthesis (FAS) | Polyketide Synthesis (PKS) |

| Carbon Backbone Enzyme | Fatty Acid Synthase Complex | Type I Polyketide Synthase |

| Hydroxylation Enzyme | Cytochrome P450 ω-hydroxylase | P450 or other tailoring enzymes within the BGC |

| Metabolic Context | Primary metabolism (precursor for structural polymers like cutin) or specialized secondary metabolism (essential oils) | Secondary metabolism (e.g., antibiotics, signaling molecules) |

| Genetic Organization | Genes may not be clustered | Genes typically organized in a Biosynthetic Gene Cluster (BGC) |

Theoretical and Computational Chemistry Studies of Oxacyclopentadecan 2 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. tue.nl These methods are used to predict molecular geometries, relative energies, and a host of electronic properties that dictate chemical behavior. mdpi.com

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for medium to large organic molecules like Oxacyclopentadecan-2-one. DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties derived from frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

The energies of the HOMO and LUMO orbitals and their gap are crucial descriptors of chemical reactivity. A lower HOMO-LUMO gap generally implies higher reactivity. These calculations can reveal regions of the molecule that are susceptible to electrophilic or nucleophilic attack. For instance, DFT studies on other organic compounds have successfully identified reactive sites and predicted chemical behavior based on these quantum chemical parameters. nih.gov

While specific DFT studies focusing solely on this compound are not extensively detailed in the literature, the methodology is well-established. A typical output from such an analysis would include the parameters shown in the following table.

Table 1: Representative Quantum Chemical Descriptors Calculated by DFT Note: The following values are illustrative for a macrocyclic lactone and not from a specific study on this compound.

| Parameter | Calculated Value (Illustrative) | Description |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | 1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 8.3 eV | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 6.8 eV | The energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity (A) | -1.5 eV | The energy released when an electron is added (approximated as -ELUMO). |

| Global Hardness (η) | 4.15 eV | Measures resistance to change in electron distribution; calculated as (I-A)/2. |

| Electronegativity (χ) | 2.65 eV | Measures the power to attract electrons; calculated as (I+A)/2. |

While DFT is powerful, certain molecular phenomena, such as weak non-covalent interactions (e.g., dispersion forces) that are critical in large, flexible molecules, may require more advanced models. mdpi.com Long-range corrected DFT functionals (e.g., LC-DFT) or post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for these interactions, albeit at a greater computational expense. nih.gov For a macrocycle like this compound, where intramolecular interactions dictate the conformational preferences, these advanced methods can be crucial for obtaining accurate energetic rankings of different conformers. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

The flexibility of the 15-membered ring of this compound means it can adopt a multitude of three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable, low-energy conformers and understand the energy barriers between them. nih.gov This is vital as the molecule's shape is intrinsically linked to its properties, including its musk scent.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can explore the conformational space of flexible molecules like this compound. These simulations can identify the most populated conformational states and the pathways for interconversion between them. mdpi.com Computational studies on other flexible cyclic compounds have successfully used methods like MD and Monte Carlo minimizations to characterize their complex potential energy surfaces. nih.govresearchgate.net

A conformational search would likely identify several stable conformers, differing in the arrangement of the carbon chain and the orientation of the carbonyl group. The relative stability of these conformers is determined by a delicate balance of angle strain, torsional strain, and non-bonded transannular interactions (steric hindrance across the ring).

Table 2: Hypothetical Low-Energy Conformers of this compound Note: This table is a representative example of results from a computational conformational analysis.

| Conformer ID | Point Group Symmetry (Approx.) | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|---|

| Conf-1 | C1 | 0.00 | τ1(O1-C2-C3-C4)=175, τ2(C8-C9-C10-C11)=-70 |

| Conf-2 | Cs | 0.85 | τ1(O1-C2-C3-C4)=-178, τ2(C8-C9-C10-C11)=179 |

| Conf-3 | C2 | 1.52 | τ1(O1-C2-C3-C4)=65, τ2(C8-C9-C10-C11)=-68 |

| Conf-4 | C1 | 2.10 | τ1(O1-C2-C3-C4)=-80, τ2(C8-C9-C10-C11)=175 |

Computational Approaches to Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including transition states, activation energies, and reaction pathways. mdpi.com For this compound, relevant reactions include ester hydrolysis and ring-opening polymerization. DFT calculations can be used to model these reaction pathways. mit.edu By locating the transition state structures and calculating the energy barriers, researchers can predict reaction rates and understand how factors like catalysts or solvent affect the reaction. mdpi.com For example, a computational study of the cycloisomerization of a different 15-membered macrocycle successfully used DFT to map the reaction's energy profile and explain its stereoselectivity. nih.gov Such an approach could be used to study the acid- or base-catalyzed hydrolysis of the ester bond in this compound, providing a detailed, step-by-step molecular picture of the process.

Cheminformatics and Data Analysis in this compound Research

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. nih.gov For a molecule like this compound, cheminformatics tools can be used to predict a variety of physicochemical and pharmacokinetic (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) properties. researcher.life By comparing its calculated properties (e.g., molecular weight, logP, polar surface area) to those in large databases of known drugs and natural products, researchers can assess its "drug-likeness" or predict its behavior in biological systems. nih.gov

These tools are also invaluable for structure-activity relationship (SAR) studies. By analyzing a dataset of macrocyclic lactones and their corresponding odor properties, cheminformatics models could identify the key structural features responsible for the desired musk fragrance. This knowledge can then guide the design of new molecules with enhanced or modified scent profiles. researcher.life

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | 15-Pentadecanolide, Exaltolide, ω-Pentadecalactone |

| Naringenin | - |

| Eriodictyol | - |

Chemical Reactivity and Derivatization of Oxacyclopentadecan 2 One

Ring-Opening Reactions and Polymerization Chemistry

The synthesis of high-molecular-weight polymers from macrolactones like Oxacyclopentadecan-2-one is primarily achieved through ring-opening polymerization (ROP). Unlike the ROP of smaller, strained lactones (e.g., 4- or 5-membered rings), the polymerization of large, strain-free rings is not driven by the release of ring strain. Instead, it is an entropically driven process, which often requires higher polymerization temperatures to achieve a negative Gibbs free energy. cjps.org ROP can proceed through various mechanisms, including cationic, anionic, or coordination-insertion pathways, depending on the initiator or catalyst used. cmu.ac.th

Cationic Ring-Opening Polymerization (ROP) is a method used to synthesize polyesters from cyclic ester monomers. The process is initiated by cationic species, such as strong acids, which protonate the ester oxygen of the lactone. This activation facilitates a nucleophilic attack by another monomer molecule. The reaction proceeds through an SN2-type mechanism where the attacking monomer opens the ring of the protonated monomer. cmu.ac.th This step results in the formation of a new, positively charged species that can then be attacked by another monomer, leading to chain propagation.

However, cationic ROP of lactones often presents challenges. The process can be difficult to control, and side reactions are common, which frequently results in the formation of polymers with only low to moderate molecular weights. cmu.ac.thresearchgate.net For this reason, other methods are often preferred for producing high-molecular-weight polyesters from macrolactones.

Significant research has focused on developing efficient catalysts for the ROP of lactones to produce well-defined polyesters. Metal-catalyzed ROP via a coordination-insertion mechanism is a common and effective approach. ed.ac.uk A wide range of metal complexes have been investigated for their catalytic activity.

Recent advancements include the use of weakly oxophilic Fe(II)-based catalysts supported by bulky α-diimine ligands for the ROP of this compound. cjps.org The bulky nature of the ligands helps to suppress undesirable inter-chain transesterification reactions, which are often competitive with the chain propagation rate in macrolactone polymerization. cjps.org This allows the polymerization to proceed in a more controlled, living-like manner. cjps.org Other effective metal-based catalysts include those based on magnesium, such as magnesium 2,6-di-tert-butyl-4-methylphenoxide (Mg(BHT)₂(THF)₂), which has been shown to catalyze the 'immortal' ROP of this macrolactone. researchgate.net

Heterometallic catalysts, which feature two different metals within the same molecular structure, are also being explored to enhance catalytic activity by providing multiple sites for monomer activation. ed.ac.uk Additionally, organocatalytic systems, such as those combining N-heterocyclic olefins (NHOs) with simple Lewis acids (e.g., MgCl₂ or LiCl), have proven effective for the high-temperature polymerization of this compound. researchgate.net The choice of the Lewis acid cocatalyst can significantly modulate the polymerization rate. researchgate.net

| Catalyst System | Monomer | Key Features/Findings | Reference |

|---|---|---|---|

| Fe(II)-based catalysts with bulky α-diimine ligands | ω-Pentadecalactone (PDL) | Achieved high catalytic efficiency; bulky ligands suppress transesterification, allowing for living-like polymerization. | cjps.org |

| Magnesium 2,6-di-tert-butyl-4-methylphenoxide (Mg(BHT)₂(THF)₂) | ω-Pentadecalactone (PDL) | Effective for 'immortal' ROP (iROP), retaining end-group fidelity without requiring inert atmosphere. | researchgate.net |

| N-heterocyclic olefins (NHOs) with Lewis acids (e.g., MgCl₂) | ω-Pentadecalactone (PDL) | Dual catalytic system enables fast, operationally simple, high-temperature polymerization; catalyst choice modulates rate. | researchgate.net |

| Tin(II) octoate (Sn(Oct)₂) | ε-Caprolactone, δ-Valerolactone | A common commercial catalyst, often used as a benchmark for comparison with new catalytic systems. | researchgate.net |

Copolymerization is a key strategy for modifying the properties of polyesters derived from this compound. By incorporating other monomers, it is possible to tune the thermal, mechanical, and degradation characteristics of the resulting polymer. researchgate.net this compound can be copolymerized with other lactones of varying ring sizes, such as γ-butyrolactone (a five-membered ring), δ-valerolactone (a six-membered ring), and ε-caprolactone (a seven-membered ring). researchgate.net

The copolymerization of monomers with opposite thermodynamic polymerization preferences, such as this compound (entropically driven) and γ-butyrolactone (enthalpically driven), presents a significant challenge but offers a route to novel materials. researchgate.net The success and composition of such copolymers are highly dependent on the chosen catalyst system. researchgate.net Another approach involves the concurrent ring-opening polymerization and polycondensation of lactones with hydroxy-acid bioaromatics. rsc.org This method allows for the incorporation of bio-based aromatic units into the polyester backbone, which can significantly enhance thermal properties like the glass transition temperature (Tg) and thermal stability. rsc.org

Functional Group Transformations and Modifications

The ester linkage in this compound is the primary site for chemical modifications. These transformations typically involve nucleophilic attack at the carbonyl carbon, leading to ring-opening. Such reactions allow for the conversion of the cyclic ester into various acyclic derivatives.

Common transformations include:

Hydrolysis: In the presence of acid or base, the lactone can be hydrolyzed to its corresponding ω-hydroxy carboxylic acid, 15-hydroxypentadecanoic acid.

Transesterification: Reaction with an alcohol, typically in the presence of a catalyst, can open the ring to form a new ester, yielding a 15-hydroxy- long-chain ester.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functional group to yield the corresponding 1,15-pentadecanediol.

Aminolysis: Reaction with amines can open the lactone ring to form ω-hydroxy amides.

These transformations convert the cyclic monomer into bifunctional linear molecules, which can then serve as building blocks for other types of polymers (e.g., through polycondensation) or for the synthesis of other complex organic molecules. The process of chemically altering a molecule to enhance its detection or separation for analytical purposes is known as derivatization. libretexts.org For instance, the hydroxyl or carboxylic acid groups of the ring-opened product can be reacted with tagging reagents to facilitate analysis by methods like HPLC or GC. libretexts.org

Reaction Kinetics and Mechanistic Investigations

Understanding the kinetics and mechanisms of this compound polymerization is crucial for controlling the process and tailoring polymer properties. For metal-catalyzed ROP, the reaction is generally understood to proceed via a "coordination-insertion" mechanism. ed.ac.uk In this pathway, the lactone monomer first coordinates to the Lewis acidic metal center of the catalyst. This is followed by a nucleophilic attack from an initiator group (e.g., an alkoxide) bound to the metal, which inserts the monomer into the metal-initiator bond, thereby propagating the polymer chain.

Kinetic studies on the Fe(II)-catalyzed ROP of this compound have demonstrated a linear dependence of the propagation rate on both catalyst and monomer concentrations. cjps.org Mechanistic investigations using Density Functional Theory (DFT) calculations have provided deeper insight into the elementary steps of this process. These studies suggest that the monomer propagation step occurs in a "slow insertion → fast elimination" manner, with the insertion of the metal-alkoxide (Fe-OR) into the carbonyl group of the monomer being the rate-determining step. cjps.org

Molecular Biological Mechanisms and Biological Interactions

Structural Molecular Biology Approaches to Understanding Biological Functions

Structural molecular biology employs various techniques to elucidate the three-dimensional structures of macromolecules like proteins and nucleic acids. Understanding these structures at an atomic level is key to deciphering their biological functions and mechanisms of action.

Computational methods are increasingly pivotal in this field. mdpi.com Techniques such as molecular dynamics simulations and structure-based virtual screening allow researchers to predict how proteins fold and interact with other molecules, including potential drug candidates. mdpi.comnih.gov These computational approaches can model the effects of mutations on protein stability and function, providing insights into disease mechanisms. mdpi.com For instance, tools like SIFT, mCSM, and SDM are used to predict the impact of amino acid substitutions on protein stability. mdpi.com Such in silico methods are valuable for identifying potential pharmacological chaperones—small molecules that can restore the correct folding of a protein. mdpi.com

While these methodologies are powerful for biological investigation, their specific application to study the direct interactions and functional mechanisms of Oxacyclopentadecan-2-one has not been documented in the available research.

Environmental Fate and Degradation of Oxacyclopentadecan 2 One

Environmental Occurrence and Distribution in Various Compartments

Oxacyclopentadecan-2-one is used as a fragrance ingredient in a wide array of consumer products, including perfumes, cosmetics, and detergents. viu.caresearchgate.net The primary pathway for its release into the environment is through wastewater, as a result of washing and disposal of these products. core.ac.ukviu.ca While specific monitoring data for this compound is less abundant compared to older polycyclic musks like Galaxolide (HHCB) and Tonalide (AHTN), studies have begun to document the presence of macrocyclic musks in various environmental settings.

General findings indicate that synthetic musks are widespread in the environment. semanticscholar.org They are detected in wastewater treatment plant (WWTP) influents, effluents, and sludge, as well as in surface waters, sediments, and even indoor and outdoor air. semanticscholar.orgviu.caresearchgate.net One study investigating the air at a WWTP found that macrocyclic musks constituted approximately 10% of the total synthetic musk compounds measured. researchgate.net Another study in Portugal detected two different macrocyclic musks in sewage sludge samples. semanticscholar.org The compound is also found naturally in trace amounts in sources like angelica root oil. semanticscholar.orggreenpeace.to

The physicochemical properties of this compound, such as its low water solubility and high octanol-water partition coefficient (Log K_ow), suggest a tendency to adsorb to particulate matter, including sewage sludge and sediments in aquatic environments. greenpeace.to This behavior is a key factor in its environmental distribution.

| Environmental Compartment | Compound Class | Findings | Concentration Range | References |

| Wastewater Treatment Plant (WWTP) Air | Macrocyclic Musks | Detected and accounted for ~10% of total synthetic musks. | Data not specified | researchgate.net |

| WWTP Sludge | Macrocyclic Musks | Two macrocyclic musks detected. | Data not specified | semanticscholar.org |

| WWTP Sludge | Polycyclic Musks | HHCB and AHTN are consistently found at high concentrations. | Up to 71,010 ng/g dw (HHCB) | semanticscholar.org |

| Surface Water (Rivers) | Polycyclic Musks | Widespread detection in Europe and Asia. | ng/L to low µg/L range | semanticscholar.org |

| Sediments | Polycyclic Musks | Frequently detected due to high sorption tendency. | ng/g dw range | nih.govca.gov |

| Rainwater | Polycyclic & Nitro Musks | HHCB detected in 100% of samples; AHTN in 80%. | Not Specified | greenpeace.to |

| Indoor Air & Dust | Polycyclic Musks | HHCB and AHTN consistently detected. | ng/m³ (air), µg/g (dust) | greenpeace.tonih.gov |

Mechanisms of Environmental Degradation

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photochemical degradation, and chemical hydrolysis.

Macrocyclic musks are generally considered to be more biodegradable than their polycyclic counterparts. core.ac.uknih.gov The primary mechanism for the biodegradation of this compound is enzymatic hydrolysis of its ester linkage. This process is analogous to the degradation of other aliphatic polyesters like polycaprolactone (B3415563) (PCL). nih.gov

The degradation is initiated by extracellular enzymes, particularly lipases and esterases, secreted by a wide range of microorganisms. nih.govwikipedia.org Studies have shown that lipases can effectively catalyze the ring-opening of ω-Pentadecalactone. researchgate.netfao.org This enzymatic attack breaks the cyclic ester bond, resulting in the formation of the linear molecule 15-hydroxypentadecanoic acid. This intermediate is expected to undergo further degradation through common metabolic pathways, such as β-oxidation, where the long fatty acid chain is sequentially shortened, ultimately leading to mineralization into carbon dioxide and water under aerobic conditions. wikipedia.org

| Step | Process | Intermediate/Product | Enzymatic System | References |

| 1 | Initial Attack | 15-hydroxypentadecanoic acid | Extracellular lipases, esterases, cutinases | nih.govresearchgate.net |

| 2 | Further Degradation | Acetyl-CoA units | β-oxidation pathway enzymes | wikipedia.org |

| 3 | Mineralization | Carbon dioxide (CO₂) and Water (H₂O) | Citric acid cycle / Respiration | nsf.gov |

The photochemical degradation, or photolysis, of a chemical involves the breaking of chemical bonds by the energy of light, particularly ultraviolet (UV) radiation from the sun. nsf.gov While specific studies on the quantum yield and direct photolysis rates of this compound are limited in the reviewed literature, research on other synthetic musks provides relevant insights. nih.govresearchgate.netnih.govnih.gov

Studies on polycyclic musks have demonstrated that they can be easily photodegraded by UV irradiation, suggesting that this could be a viable environmental degradation pathway and a potential remediation technique. nih.gov The rate and efficiency of photochemical degradation in the environment depend on various factors, including the intensity and wavelength of sunlight, the presence of photosensitizing agents (e.g., humic acids in natural waters), and the presence of photocatalytic surfaces (e.g., titanium dioxide particles). fao.org Given its presence in surface waters, this compound would be exposed to sunlight, making photolysis a potential, though unquantified, degradation mechanism.

The general mechanism involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This forms a tetrahedral intermediate which then collapses, breaking the ring and forming the linear 15-hydroxypentadecanoic acid. nih.gov The rate of this reaction is highly dependent on pH and temperature. researchgate.net While specific experimental hydrolysis rate constants for this compound were not found in the searched literature, predictive models like Quantitative Structure-Activity Relationships (QSARs) have been developed to estimate these values for lactones, indicating that this is a recognized transformation pathway. usgs.gov

Impact of Environmental Factors on Persistence

| Factor | Impact on Persistence | Rationale | References |

| Microbial Activity | Decreases persistence | Higher populations of microbes capable of producing esterases/lipases will accelerate biodegradation. Factors like adaptation, temperature, and nutrients are key. | nih.govnih.gov |

| pH | Affects persistence | Hydrolysis rates are pH-dependent, generally increasing under acidic or alkaline conditions compared to neutral pH. This also affects microbial activity. | researchgate.netusgs.gov |

| Temperature | Decreases persistence | Higher temperatures generally increase the rates of both biological degradation and chemical hydrolysis. | nih.govresearchgate.net |

| Sunlight Exposure | Potentially decreases persistence | Exposure to UV radiation can lead to photochemical degradation, especially in clear, shallow surface waters. | nih.govfao.org |

| Sorption | Increases persistence | The compound is lipophilic and likely sorbs to organic matter in soil and sediment. This can decrease its bioavailability to microorganisms and protect it from hydrolysis and photolysis, thus increasing its residence time. | nsf.gov |

| Oxygen Availability | Affects persistence | Aerobic conditions are generally required for the complete mineralization of the degradation products (e.g., via β-oxidation). Anaerobic degradation is possible but often slower. | nsf.gov |

Mitigation and Remediation Strategies in Environmental Contexts

Given that the primary release pathway for this compound is through domestic wastewater, mitigation and remediation efforts are centered on wastewater treatment technologies. core.ac.uk Conventional WWTPs, which typically rely on activated sludge processes, provide only partial removal of many persistent organic pollutants. grafiati.comrsc.org Removal in these systems occurs through a combination of biodegradation and sorption to sewage sludge. viu.carsc.org Due to the compound's properties, a significant fraction is likely to be removed from the water phase by adsorbing to sludge, which can then lead to soil contamination if the sludge is used as a biosolids fertilizer. viu.ca

To enhance removal and prevent the release of the compound and its metabolites into aquatic environments, advanced and tertiary treatment technologies are necessary.

| Strategy | Mechanism | Effectiveness for this compound | References |

| Activated Carbon Adsorption | Physical adsorption of organic molecules onto the porous surface of activated carbon (powdered, PAC; or granular, GAC). | High. As a lipophilic compound, it is expected to adsorb well to activated carbon, a proven technology for removing a wide range of micropollutants. | |

| Ozonation | Chemical oxidation by ozone (O₃), a powerful oxidizing agent that breaks down organic molecules. | High. Advanced Oxidation Processes (AOPs) like ozonation are effective for degrading recalcitrant organic compounds that are not fully removed by biological treatment. | rsc.org |

| UV Irradiation / Advanced Oxidation | Direct photolysis by UV light or the generation of highly reactive hydroxyl radicals (e.g., UV/H₂O₂) that oxidize contaminants. | High. Studies on other musks show UV is effective. AOPs would enhance this process to ensure complete mineralization. | nih.gov |

| Membrane Filtration | Physical separation using membranes (e.g., nanofiltration, reverse osmosis) to remove dissolved molecules. | Moderate to High. Can be effective but may produce a concentrated waste stream that requires further treatment. Membrane bioreactors (MBRs) can enhance biological degradation. | |

| Enhanced Biodegradation | Optimizing conditions in bioreactors (e.g., bioaugmentation with specific microbial strains) to improve biological removal rates. | Moderate. While considered biodegradable, its degradation rate may be too slow for conventional WWTP residence times. Enhancements could improve efficiency. | nih.gov |

Future Directions and Emerging Research Areas in the Study of Oxacyclopentadecan 2 One

The exploration of Oxacyclopentadecan-2-one and related macrocyclic lactones is entering a new phase, driven by advancements in technology and a growing emphasis on sustainability and interdisciplinary science. Future research is poised to expand beyond its traditional applications in the fragrance industry, venturing into advanced materials, sustainable production methods, sophisticated analytical techniques, and the complex interface between chemistry and biology.

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Oxacyclopentadecan-2-one in laboratory settings?

- Methodological Answer : Synthesis typically involves lactonization of 15-hydroxypentadecanoic acid or ester cyclization under acidic catalysis. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the lactone ring structure and gas chromatography–mass spectrometry (GC-MS) for purity assessment. For reproducibility, experimental protocols must detail catalyst concentrations, reaction temperatures, and purification steps (e.g., column chromatography). Known compounds should reference prior spectral data, while new derivatives require elemental analysis and high-resolution mass spectrometry (HRMS) .

Q. How can researchers determine the physicochemical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer : Differential scanning calorimetry (DSC) or capillary tube methods are used for melting point determination. Solubility profiles are established via systematic testing in solvents (polar/aprotic) at controlled temperatures. Density can be measured using a pycnometer, while vapor pressure is calculated via gas saturation techniques. Computational tools like COSMOtherm may predict partition coefficients (log P) to guide experimental design .

Q. What analytical techniques are most reliable for identifying this compound in complex mixtures (e.g., plant extracts)?

- Methodological Answer : GC-MS with non-polar capillary columns (e.g., DB-5) is optimal for volatile lactones. Retention indices and spectral matching against libraries (NIST, Wiley) enhance identification. For non-volatile matrices, high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or preparative thin-layer chromatography (TLC) can isolate the compound prior to NMR analysis .

Advanced Research Questions

Q. How should researchers address contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Cross-validate findings using multiple techniques: X-ray crystallography for absolute configuration, 2D NMR (COSY, HSQC) for proton-carbon correlations, and isotopic labeling to trace structural ambiguities. Compare results with computational NMR predictions (e.g., ACD/Labs or Gaussian). Discrepancies may arise from solvent effects, impurities, or tautomerism, necessitating rigorous purity checks (≥95% by HPLC) .

Q. What computational approaches are suitable for modeling the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict thermodynamic stability, ring-opening kinetics, and acid/base sensitivity. Molecular dynamics (MD) simulations assess conformational flexibility in solvated environments. Validate models with experimental kinetic data (e.g., Arrhenius plots) and spectroelectrochemical studies .

Q. How can researchers design in vitro assays to evaluate the biological activity (e.g., antimicrobial, anti-inflammatory) of this compound?

- Methodological Answer : Use cell-based assays (e.g., RAW 264.7 macrophages for anti-inflammatory activity) with dose-response curves (IC₅₀ determination). Include positive controls (e.g., dexamethasone) and measure cytokine levels (ELISA). For antimicrobial studies, employ broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Ensure cytotoxicity is assessed via MTT assays to distinguish specific activity from general toxicity .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer : Synthesize analogs with modified alkyl chain lengths or substituents (e.g., 13-methyl vs. 15-methyl derivatives). Test physicochemical (log P, solubility) and biological properties systematically. Use multivariate analysis (e.g., PCA) to correlate structural descriptors (Hammett constants, steric parameters) with activity. Combine QSAR models with molecular docking to identify binding motifs in target proteins (e.g., olfactory receptors) .

Methodological Guidelines for Data Reporting

- Reproducibility : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to document experimental details, including equipment models, solvent grades, and statistical methods. Provide raw data in supplementary materials .

- Literature Review : Use databases like SciFinder and Reaxys to retrieve primary sources, avoiding non-peer-reviewed platforms. Cite studies reporting conflicting data and propose hypotheses for discrepancies .

- Ethical Compliance : For biological studies, obtain institutional review board (IRB) approvals and adhere to ARRIVE guidelines for in vivo work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。